|

REACTION_CXSMILES

|

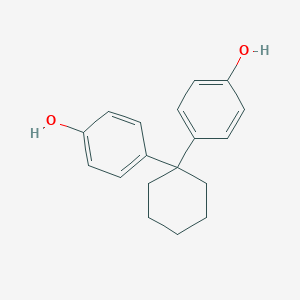

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(C)[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:1]1([C:10]2[CH:9]=[CH:8][C:13]([OH:14])=[CH:12][CH:11]=2)([C:4]2[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

The crude crystals that separated out

|

|

Type

|

WASH

|

|

Details

|

were rinsed with methylene chloride

|

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from methanol-water yielded pure CDP, mp 188-189° C., that

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CCCCC1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |